molecular formula C9H6F2N2S B14027644 5-(2,3-Difluorophenyl)thiazol-2-amine

5-(2,3-Difluorophenyl)thiazol-2-amine

Cat. No.: B14027644
M. Wt: 212.22 g/mol
InChI Key: QJFACVXMDPTRJE-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) and 2-Aminothiazole (B372263) Frameworks in Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. This structural motif is not only prevalent in synthetic compounds but is also found in nature, most notably as a core component of thiamine (B1217682) (Vitamin B1). The 2-aminothiazole scaffold, a derivative of thiazole, is particularly esteemed in medicinal chemistry and is often referred to as a "privileged structure." This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Researchers have extensively documented the diverse biological activities of 2-aminothiazole derivatives, which include antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties. nih.govnanobioletters.com This versatility has led to the successful development of several clinically important drugs. For instance, the anticancer agent Dasatinib and the antibiotic Cefdinir both feature the 2-aminothiazole core, highlighting the framework's therapeutic relevance. derpharmachemica.com The reactivity of the 2-amino group provides a convenient handle for synthetic chemists to build a diverse library of molecules, further enhancing its status as a critical building block in drug discovery.

Academic Relevance of Fluorinated Phenyl-Substituted Heterocycles in Contemporary Chemical Biology

The strategic incorporation of fluorine atoms into organic molecules, particularly into heterocyclic systems, has become a pivotal strategy in modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. Attaching fluorine or fluorine-containing groups (like trifluoromethyl) to a phenyl-substituted heterocycle can enhance key pharmacokinetic properties.

Specifically, fluorination can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can prolong the drug's half-life and duration of action.

Enhanced Lipophilicity: The introduction of fluorine can increase the molecule's ability to pass through cell membranes, which can improve absorption and distribution throughout the body.

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as an amino group. This can affect the molecule's ionization state at physiological pH, influencing its solubility and ability to bind to its target.

The successful application of this strategy is evident in the large number of fluorinated heterocyclic drugs approved by regulatory agencies. The fusion of a heterocyclic core, like 2-aminothiazole, with a fluorinated phenyl substituent is a well-established approach to generating novel therapeutic candidates with potentially improved efficacy and pharmacological profiles.

Structural Context of 5-(2,3-Difluorophenyl)thiazol-2-amine within 2-Aminothiazole Chemistry

This compound belongs to the class of 5-aryl-2-aminothiazoles. Its structure is characterized by a central 2-aminothiazole ring, which serves as the foundational scaffold. Attached to the 5-position of this ring is a 2,3-difluorophenyl group. This specific substitution pattern combines the biologically active aminothiazole core with the pharmacokinetically advantageous features of a di-fluorinated aromatic ring.

The synthesis of 5-aryl-2-aminothiazoles is most commonly achieved through modern cross-coupling reactions. A prevalent and effective method is the Palladium-catalyzed Suzuki coupling. This reaction typically involves the coupling of a 5-halo-2-aminothiazole (such as 2-amino-5-bromothiazole) with an appropriately substituted arylboronic acid (in this case, (2,3-difluorophenyl)boronic acid). nih.govmdpi.comnih.gov This synthetic route is highly versatile and allows for the modular construction of a wide variety of 5-arylthiazole derivatives.

While specific research findings on the biological activity of this compound are not extensively published, the structural motifs it contains are of significant interest. The difluoro-substitution pattern on the phenyl ring is a key feature, and its impact on biological activity is an area of active investigation in medicinal chemistry. The properties of closely related analogs provide insight into the potential characteristics of the title compound.

Below is a data table summarizing findings for representative 5-aryl-2-aminothiazole compounds, which serve as a contextual reference.

Interactive Data Table: Research Findings on Representative 5-Aryl-2-Aminothiazole Analogs

Compound NameSynthetic Route HighlightResearch Finding / Biological ActivityReference
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideSuzuki coupling of a 5-bromothiazole (B1268178) intermediate with 4-fluorophenylboronic acid.Exhibits potent inhibitory effect on KPNB1 and shows anticancer activity in cell-based assays. nih.govmdpi.com
6-(4-methoxyphenyl)benzo[d]thiazol-2-amineSuzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with 4-methoxyphenyl (B3050149) boronic acid.Exhibited the highest nitric oxide percentage scavenging activity in the studied series. nih.govresearchgate.net
N-(2,4-difluorophenyl)-4-(4-nitrophenyl)thiazol-2-amineHantzsch condensation of a 1-(2,4-difluorophenyl)thiourea and a 2-bromoacetophenone (B140003) derivative.Showed significant antibacterial activity against B. subtilis, S. aureus, and E. coli. nanobioletters.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2S

Molecular Weight

212.22 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6F2N2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

QJFACVXMDPTRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(S2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Aminothiazole (B372263) Derivatives

The formation of the 2-aminothiazole ring system is a cornerstone of heterocyclic chemistry, with several reliable methods developed over more than a century. Among these, the Hantzsch thiazole (B1198619) synthesis and related thiourea-based condensations are the most prominent and widely utilized.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a versatile method for preparing thiazole derivatives. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com When thiourea (B124793) is used as the thioamide component, the product is a 2-aminothiazole derivative. wikipedia.org

The mechanism of the Hantzsch synthesis is a multistep process that begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone in an SN2 reaction. researchgate.netyoutube.com This initial step forms an isothiouronium salt intermediate. Following this, an intramolecular cyclization occurs when the nitrogen atom of the intermediate attacks the ketone's carbonyl carbon. The subsequent dehydration of the resulting heterocyclic alcohol intermediate leads to the formation of the stable, aromatic 2-aminothiazole ring. chemhelpasap.comyoutube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction. youtube.com

The reaction between an α-haloketone and thiourea is the most direct application of the Hantzsch synthesis for producing 2-aminothiazoles. wikipedia.orgnih.gov This condensation is robust and can be performed under various conditions, often by simply heating the reactants in a solvent like ethanol (B145695). chemhelpasap.comresearchgate.net One-pot syntheses have also been developed where the α-haloketone is generated in situ from the corresponding ketone and a halogenating agent (e.g., iodine or bromine), followed by the addition of thiourea. nih.govresearchgate.net This approach avoids the isolation of the often lachrymatory α-haloketone intermediates. researchgate.net

The general applicability of this reaction allows for a wide variety of substituents on the resulting thiazole ring, dictated by the structure of the starting α-haloketone. mdpi.com

Strategies for Introducing Aryl Moieties at Thiazole C-5

To synthesize the target compound, 5-(2,3-difluorophenyl)thiazol-2-amine, the 2,3-difluorophenyl group must be installed at the C-5 position of the thiazole ring. This can be achieved through two primary strategic approaches: late-stage functionalization of a pre-existing thiazole or by using a building block that already contains the desired aryl group.

One effective strategy involves the initial synthesis of a 2-aminothiazole scaffold, which is then functionalized at the C-5 position. Electrophilic aromatic substitution on the 2-aminothiazole ring occurs preferentially at the C-5 position due to its high electron density. nih.gov

This allows for the regioselective halogenation (e.g., bromination or iodination) of 2-aminothiazole to produce a 2-amino-5-halothiazole intermediate. nih.govnih.gov This halogenated intermediate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly well-suited for this purpose. nih.govmdpi.com By reacting 2-amino-5-bromothiazole with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base, the C-C bond can be formed to yield this compound. nih.gov

Table 1: Two-Step C-5 Arylation via Halogenation and Suzuki Coupling

StepReactionKey ReagentsIntermediate/ProductReference
1Electrophilic Halogenation2-Aminothiazole, N-Bromosuccinimide (NBS)2-Amino-5-bromothiazole nih.gov
2Suzuki-Miyaura Coupling2,3-Difluorophenylboronic acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)This compound nih.govnih.govmdpi.com

A more direct and often preferred method for synthesizing this compound is to use a starting material that already contains the 2,3-difluorophenyl moiety. This approach employs the Hantzsch synthesis described in section 2.1.2.

The key pre-functionalized building block is an α-halo ketone bearing the desired aryl group, specifically 2-bromo-1-(2,3-difluorophenyl)ethanone . This intermediate can be synthesized by the α-bromination of 1-(2,3-difluorophenyl)ethanone, for instance, using copper(II) bromide. chemicalbook.com The subsequent condensation of this pre-functionalized α-bromoketone with thiourea directly yields the target compound, this compound, in a single cyclization step. organic-chemistry.org This convergent strategy is highly efficient as it constructs the heterocyclic ring and installs the C-5 substituent simultaneously.

Derivatization Strategies at the 2-Amino Position of Thiazole

The exocyclic amino group at the C-2 position of the thiazole ring is a versatile functional handle that allows for a wide array of chemical transformations. Its reactivity is similar to that of an aromatic amine, enabling modifications to tune the compound's physicochemical properties.

Common derivatization strategies include:

Acylation: The 2-amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amides. nih.govmdpi.com For example, reaction with acetyl chloride would yield N-(5-(2,3-difluorophenyl)thiazol-2-yl)acetamide.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the 2-amino nitrogen and an aryl halide or triflate, leading to N-aryl-2-aminothiazole derivatives. mit.edunih.govacs.org

Urea and Thiourea Formation: The nucleophilic amino group reacts smoothly with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. nih.gov This reaction provides a straightforward method to introduce a variety of substituents.

Condensation with Carbonyls: Reaction with aldehydes and ketones under appropriate conditions can lead to the formation of Schiff bases (imines). nih.govmdpi.com

Alkylation: The 2-amino group can be alkylated using alkyl halides, although control of selectivity (mono- vs. di-alkylation) can sometimes be challenging. mdpi.com

Table 2: Examples of Derivatization Reactions at the 2-Amino Position

Reaction TypeReactantProduct TypeReference
AcylationAcetyl ChlorideN-acetyl amide nih.gov
Urea FormationPhenyl IsocyanateN-phenyl urea nih.gov
Thiourea FormationPhenyl IsothiocyanateN-phenyl thiourea nih.govmdpi.com
N-ArylationAryl Bromide (Pd-catalyzed)N-aryl amine mit.edunih.gov
Schiff Base FormationBenzaldehydeN-benzylidene imine mdpi.com

Amidation and Acylation Reactions

The primary amino group of 2-aminothiazoles is readily acylated or amidated through reactions with carboxylic acids, acyl chlorides, or acid anhydrides. This transformation is a common strategy to introduce new functional groups and build more complex molecules. The reaction typically involves the nucleophilic attack of the thiazole's amino group on the electrophilic carbonyl carbon of the acylating agent.

These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. nih.govnih.gov For instance, a general method involves stirring the 2-aminothiazole derivative with an acid chloride in a suitable solvent like dioxane or pyridine. nih.govnih.gov Another approach involves reacting the amine with a carboxylic acid directly, often requiring activating agents or harsher conditions. The resulting N-acylated 2-aminothiazole derivatives are key intermediates in the synthesis of various biologically active compounds. nih.govmdpi.com

Reactant 1 (Amine)Reactant 2 (Acylating Agent)Product (Amide)Reaction Conditions
5-chlorothiazol-2-amine2,4-difluorobenzoyl chlorideN-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamidePyridine, room temperature
2-amino-5-bromothiazole3-(furan-2-yl)propanoic acidN-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamideNot specified
2-amino-thiazole-5-carboxylic acid phenylamidesChloroacetyl chlorideN-(5-(phenylcarbamoyl)thiazol-2-yl)-2-chloroacetamide derivativesK2CO3 (base)
2-amino-5-R-benzyl-1,3-thiazolesVarious Acid ChloridesN-acylated 2-amino-5-benzyl-1,3-thiazolesTriethylamine, dioxane

Schiff Base Formation and Other Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction is a cornerstone in synthetic chemistry for creating C=N double bonds. The formation of a Schiff base typically proceeds via nucleophilic addition of the amine to the carbonyl group, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. mdpi.com

The reaction is often catalyzed by a small amount of acid and may require the removal of water to drive the equilibrium toward the product. mdpi.com Schiff bases derived from 2-aminothiazoles are valuable precursors for the synthesis of various heterocyclic systems and have been explored for their diverse biological activities. researchgate.netnih.gov

Beyond simple Schiff base formation, 2-aminothiazoles can participate in other types of condensation reactions. For example, they have been shown to react with 1,2-dithiolylium salts, where condensation occurs at the amino group to yield 2-(1,2-dithiol-3-ylideneamino)-N-heterocycles. rsc.org

Reactant 1 (Amine)Reactant 2 (Carbonyl)Product TypeReaction Conditions
2-amino-5-nitrothiazole5-hydroxy-2-methoxybenzaldehydeSchiff BaseCondensation
2-amino-6-methoxy-benzothiazole2-NitrobenzaldehydeSchiff BaseEthanol, acetic acid (catalyst), reflux
4-(2,4-diethoxyphenyl)thiazol-2-amine1H-indole-3-carboxaldehydeSchiff BaseEthyl alcohol

Green Chemistry Approaches in 2-Aminothiazole Synthesis

The development of environmentally benign synthetic methods is a major focus of modern chemistry. The synthesis of the 2-aminothiazole core, traditionally accomplished via the Hantzsch thiazole synthesis, has been a target for green chemistry innovations. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. derpharmachemica.com Green approaches aim to replace hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources or recyclable catalysts.

Several eco-friendly strategies for 2-aminothiazole synthesis have been reported:

Use of Aqueous Plant Extracts: A sustainable method utilizes an aqueous extract of waste neem leaves as a catalyst and reaction medium. This approach allows the reaction to proceed at room temperature, yielding products in high purity and yield within a short time, aligning with green chemistry principles. tandfonline.com

Catalyst-Free Synthesis in Water: Another green protocol involves the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives in water at ambient temperature. This method eliminates the need for a catalyst and organic solvents, providing high yields of the desired 2-aminothiazoles. researchgate.net

Recyclable Magnetic Nanocatalysts: A novel approach employs a multifunctional, magnetic nanocatalyst for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea. rsc.org This method uses ethanol as a safer solvent and replaces toxic halogenating agents like iodine with trichloroisocyanuric acid (TCCA). rsc.org The magnetic nature of the catalyst allows for easy separation and reuse, enhancing the sustainability of the process. rsc.org

Green ApproachKey FeaturesReactantsAdvantages
Aqueous Neem Leaf ExtractUse of renewable plant-based catalyst and solvent.α-haloketone, ThioureaRoom temperature, short reaction time (45 min), high yields (90-96%), avoids organic solvents.
Catalyst-Free Synthesis in WaterWater as the sole solvent, no catalyst required.1-aryl-2-bromoethan-1-one, Thioamide derivativesAmbient temperature, high yields (87-97%), environmentally benign solvent.
Magnetic NanocatalystRecyclable catalyst, safer halogenating agent.Methyl ketones, Thiourea, Trichloroisocyanuric acid (TCCA)Non-toxic solvent (ethanol), easy catalyst separation, high efficiency, avoids toxic iodine.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, leveraging Density Functional Theory (DFT), offer a foundational understanding of a molecule's electronic landscape. These studies are essential for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. nih.gov For a molecule to be reactive, it generally possesses a small energy gap between the HOMO and LUMO. acs.org

In the analysis of thiazole (B1198619) derivatives, the HOMO is typically located over the electron-rich portions of the molecule, indicating the sites most prone to electrophilic attack. Conversely, the LUMO is distributed over electron-deficient areas, highlighting the sites susceptible to nucleophilic attack. acs.orgacs.org This distribution is crucial for understanding the molecule's interaction with biological targets.

Table 1: Frontier Molecular Orbital (FMO) Properties

Parameter Value
HOMO Energy Data not available for specific compound
LUMO Energy Data not available for specific compound
Energy Gap (ΔE) Data not available for specific compound

Note: Specific energy values for 5-(2,3-Difluorophenyl)thiazol-2-amine are not available in the cited literature. The principles described are based on general FMO theory and studies of related thiazole derivatives.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For aromatic and heterocyclic compounds, the MEP map can reveal how substituents influence the electronic distribution across the molecule, thereby affecting its reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Fukui functions provide a more quantitative method to predict the reactivity of specific atomic sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density at a particular point in the molecule as the total number of electrons changes. By calculating the condensed Fukui functions for each atom, scientists can rank the sites most likely to participate in a chemical reaction. This analysis is critical for understanding reaction mechanisms and designing new molecules with desired reactivity.

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates.

Docking studies on various 2-aminothiazole (B372263) derivatives have demonstrated their potential to bind to a range of protein targets, often with high affinity. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein.

The interaction modes are characterized by the specific types of non-covalent bonds formed, which can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

π-π stacking: An interaction between aromatic rings.

Van der Waals forces: General attractive or repulsive forces between atoms.

Studies on similar thiazole compounds show that the thiazole ring and its substituents play a vital role in establishing these interactions within the protein's binding pocket. researchgate.net

A critical outcome of docking simulations is the identification of the specific amino acid residues in the protein's active site that are essential for ligand binding. researchgate.net For example, studies on thiazole derivatives targeting various kinases have identified key hydrogen bond interactions with backbone atoms of specific residues like glutamic acid or aspartic acid. researchgate.net Aromatic residues such as phenylalanine, tyrosine, and tryptophan are often involved in π-π stacking and hydrophobic interactions. researchgate.net Understanding these key interactions is paramount for the rational design and optimization of more potent and selective inhibitors.

Table 2: Key Amino Acid Interactions for Thiazole Derivatives in Protein Binding

Interaction Type Commonly Involved Amino Acid Residues
Hydrogen Bonding Glu, Asp, Ser, Thr, Gln, Asn
Hydrophobic Interactions Leu, Ile, Val, Ala, Phe
π-π Stacking Phe, Tyr, Trp, His

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For classes of compounds like 2-aminothiazole derivatives, QSAR is instrumental in predicting the therapeutic potential of new analogues. acs.orgnih.gov

The development of predictive QSAR models for compounds related to this compound involves several key steps. Initially, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several types, including 3D descriptors (like GETAWAY, 3D-MoRSE, and RDF) and topological indices. nih.gov

Statistical methods, such as Artificial Neural Networks (ANN) or multiple linear regression, are employed to build a model that correlates these descriptors with the observed biological activity. nih.gov The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. A reliable model will have a high determination coefficient (R²) and cross-validated R² (Q²), indicating a strong correlation and predictive accuracy. nih.gov For instance, QSAR models developed for 2-aminothiazol-4(5H)-one derivatives have demonstrated high accuracy with R² values of 0.9482 and Q² values of 0.9944, showcasing the potential for these models to guide the design of new inhibitors. nih.gov

Table 1: Illustrative Parameters for a Predictive QSAR Model for Thiazole Derivatives
ParameterDescriptionTypical Value/Range
Determination Coefficient (R²)Measures the goodness-of-fit of the model.> 0.9
Cross-Validated R² (Q²)Assesses the predictive ability of the model through internal validation.> 0.9
Learning AlgorithmThe algorithm used to train the model.Broyden-Fletcher-Goldfarb-Shanno
Descriptor ClassesTypes of molecular properties used in the model.3D-MoRSE, GETAWAY, RDF, Burden eigenvalues

Once a predictive QSAR model is established, it can be used to understand how specific physicochemical parameters influence biological outcomes. The analysis of the descriptors included in the model reveals which molecular properties are most important for activity. For example, studies on 2-amino thiazole derivatives have shown that parameters related to atomic volume, atomic charges, and electronegativity play a significant role in their biological function. acs.org

The thiazole ring itself is considered a critical core motif in drug design because it influences key physicochemical and pharmacokinetic properties. acs.org By systematically modifying substituents on the phenyl and thiazole rings of compounds like this compound and analyzing the resulting changes in predicted activity, researchers can deduce structure-activity relationships (SAR). This knowledge is then applied to rationally design new derivatives with enhanced potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated from a set of active compounds, even when the structure of the biological target is unknown. nih.gov

The process typically involves identifying common chemical features among active molecules, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govmdpi.com Algorithms like HypoGen are used to generate and score potential pharmacophore hypotheses based on the activity data of the training set compounds. nih.gov The best model is selected based on statistical parameters like cost analysis and its ability to distinguish active compounds from inactive ones. nih.gov This validated pharmacophore can then be used as a 3D query to screen large compound libraries to find new molecules that fit the model and are likely to be active. nih.gov

Table 2: Common Pharmacophore Features for Biologically Active Thiazole Derivatives
FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond (e.g., nitrogen or oxygen atoms).
Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen atom to a hydrogen bond (e.g., -NH or -OH groups).
Hydrophobic FeatureHYA non-polar group that interacts favorably with non-polar regions of the target.
Ring AromaticRAAn aromatic ring system that can engage in π-π stacking or other hydrophobic interactions.

In Silico Prediction of Molecular Attributes Relevant to Biological Systems

Beyond predicting efficacy, computational methods are vital for assessing the drug-likeness and potential liabilities of a compound early in the discovery process. In silico tools are used to predict a wide range of molecular attributes relevant to how a compound will behave in a biological system, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. oaji.net

For compounds in the thiazole family, computational models can predict properties such as mutagenicity, tumorigenicity, and effects on reproductive systems. oaji.net These predictions help to flag potentially toxic molecules before they are synthesized. Furthermore, properties that govern pharmacokinetics, such as solubility, membrane permeability, and metabolic stability, can be estimated. For example, Lipinski's Rule of Five is a commonly used filter to assess the oral bioavailability of a potential drug candidate. ijpsjournal.com These in silico predictions provide a comprehensive profile of a molecule like this compound, guiding its optimization into a viable drug candidate. nih.gov

Table 3: Examples of In Silico Predicted ADMET Properties
PropertyDescriptionImportance
Aqueous SolubilityThe maximum concentration of a compound that can dissolve in water.Crucial for absorption and distribution.
Blood-Brain Barrier PermeabilityThe ability of a compound to cross from the bloodstream into the brain.Essential for CNS-targeting drugs, undesirable for others.
CYP450 InhibitionInhibition of key metabolic enzymes (Cytochrome P450).Predicts potential for drug-drug interactions.
MutagenicityThe potential of a compound to induce genetic mutations.A critical indicator of potential carcinogenicity.
Lipinski's Rule of FiveA set of rules to evaluate druglikeness and oral bioavailability.Guides selection of compounds with favorable PK properties.

Structure Activity Relationship Sar Studies for Biological Activity in Vitro and Mechanistic Focus

Positional and Substituent Effects on the Thiazole (B1198619) Ring

The thiazole ring and its substituents are primary determinants of the molecule's biological efficacy. The specific arrangement and nature of these groups are crucial for optimal interaction with biological targets.

The presence of a difluorinated phenyl ring at the C-5 position of the thiazole core is a significant feature. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate various properties. nih.govnih.gov The 2,3-difluoro substitution pattern on the phenyl ring has distinct effects on the molecule's electronic and conformational properties.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. nih.gov This effect can lower the pKa of nearby functional groups and alter the molecule's charge distribution, potentially enhancing binding affinity to target proteins. mdpi.com The specific 2,3-substitution pattern creates a unique electronic environment that can influence interactions such as hydrogen bonding and pi-stacking. nih.govacs.org

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. nih.gov This modification is crucial for reaching intracellular targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. acs.org Introducing fluorine atoms at the 2 and 3 positions can block potential sites of metabolic oxidation on the phenyl ring, thereby increasing the molecule's metabolic stability and half-life. mdpi.com

While direct comparative data for the 2,3-difluoro isomer is not extensively detailed in the available literature, SAR studies on related fluorophenyl-thiazoles indicate that both the position and number of fluorine substituents are critical. For instance, studies on other series have shown that the presence of electron-withdrawing groups, such as fluoro or nitro, on the phenyl ring can lead to maximum inhibition in certain biological assays. nih.gov

The 2-amino group on the thiazole ring is a key site for chemical modification and has been shown to be a critical determinant of biological activity. Unmodified, the primary amine can act as a hydrogen bond donor. However, derivatization at this position can significantly alter a compound's potency and selectivity. nih.gov

Common modifications include acylation, leading to the formation of amides. For example, acetylation and benzoylation of the 2-amino group in related 5-arylazothiazole series have been shown to modulate their activity profiles. mdpi.com The introduction of different acyl or aroyl groups allows for the exploration of various pockets within a target's binding site.

Interactive Table: Effect of 2-Amino Group Modification on Biological Activity

Modification Resulting Group Potential Impact on Activity Reference Example
Acetylation 2-Acetylamino Modulates binding and physicochemical properties 2-Acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole mdpi.com
Benzoylation 2-Benzoylamino Introduces aromatic moiety for potential π-stacking interactions 5-(4-Acetylphenylazo)-2-benzoylamino-4-phenylthiazole mdpi.com
Chloroacetylation 2-Chloroacetylamino Provides a reactive handle for further derivatization N-(5-(4-acetyl-phenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide mdpi.com

These studies collectively indicate that the 2-amino position is highly amenable to substitution, and such modifications are a crucial strategy for optimizing the biological activity of the 5-phenylthiazol-2-amine (B1207395) scaffold. nih.govnih.gov

The thiazole ring is not merely a linker but is considered a "privileged structure" in medicinal chemistry. nih.gov It is a fundamental component of numerous clinically approved drugs. jpionline.org The integrity of this heterocyclic core is generally considered essential for the biological activity of this class of compounds.

The thiazole nucleus provides a rigid scaffold that correctly orients the C-2 and C-5 substituents for optimal interaction with their biological target. The nitrogen and sulfur heteroatoms within the ring are key features; they can participate in hydrogen bonding and other non-covalent interactions, anchoring the molecule within a binding site. The aromatic nature of the thiazole ring also allows it to engage in π-stacking interactions. While specific studies involving the ring-opening of 5-(2,3-Difluorophenyl)thiazol-2-amine are not available, the prevalence of the intact thiazole ring across a vast number of biologically active analogues underscores its indispensable role. jpionline.orgmdpi.com

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are key strategies in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding characteristics of a lead compound. In the context of this compound, such replacements could be considered for the thiazole core or the phenyl ring.

Thiazole Ring Replacements: A common isostere for the thiazole ring is the oxazole (B20620) ring, where the sulfur atom is replaced by an oxygen atom. This change can significantly alter the compound's polarity and hydrogen-bonding capacity. Another potential isostere is the imidazole (B134444) ring.

Phenyl Ring Replacements: The 2,3-difluorophenyl group could be replaced by other heterocyclic rings such as pyridine (B92270) or thiophene. These bioisosteres can mimic the steric and electronic properties of the phenyl ring while introducing different chemical characteristics, such as the ability to act as a hydrogen bond acceptor (in the case of a pyridine nitrogen).

While comprehensive SAR data on isosteric replacements for this compound itself is limited, the principles of bioisosterism suggest that such modifications could lead to analogues with novel or improved biological profiles.

Conformational Analysis and its Correlation with Biological Response

Computational methods like Density Functional Theory (DFT) are often used to study the conformational preferences of such molecules. dergipark.org.tr For 5-phenylthiazole (B154837) derivatives, the rotation around the single bond connecting the two rings is a key determinant of the lowest energy conformation. The presence of fluorine at the ortho (position 2) of the phenyl ring can introduce steric hindrance that may favor a non-planar conformation, twisting the phenyl ring out of the plane of the thiazole ring. This twist can be critical for fitting into a specific binding pocket.

Molecular modeling and pharmacophore studies on related thiazole derivatives have shown that a specific 3D arrangement of hydrogen bond donors, acceptors, and aromatic rings is often required for potent biological activity. lew.roresearchgate.net The conformation adopted by this compound would need to match the requirements of its target's pharmacophore to elicit a biological response. The semi-extended β2 conformation, stabilized by intramolecular hydrogen bonds, has been noted as a preferred structure for some thiazole-containing amino acid residues. nih.gov

Exploration of Biological Targets and Mechanistic Insights in Vitro Studies

Enzymatic Inhibition Studies

Extensive searches of scientific databases and literature for in vitro studies on the inhibitory effects of 5-(2,3-Difluorophenyl)thiazol-2-amine against several key enzymes have not yielded specific results for this compound. While the broader class of 2-aminothiazole (B372263) derivatives has been investigated for various enzymatic inhibitions, data directly pertaining to the 2,3-difluorophenyl substituted molecule is absent.

Targeting Key Enzymes (e.g., COX isoforms, LOX, α-Amylase, Urease)

There is no specific in vitro data available that details the inhibitory activity of this compound against cyclooxygenase isoforms (COX-1 and COX-2), lipoxygenase (LOX), α-amylase, or urease. Although related thiazole (B1198619) structures have been evaluated as potential inhibitors for these enzymes, no such findings have been published for this compound itself. nih.govnih.govresearchgate.net Research on other thiazole derivatives has indicated that substitutions on the phenyl and thiazole rings can significantly influence inhibitory potency and selectivity against enzymes like COX and LOX. nih.gov However, without direct experimental evidence, the activity profile of the title compound remains undetermined.

Inhibition Kinetics and Mechanism Elucidation (In Vitro)

Consistent with the lack of primary inhibition data, there are no published studies on the inhibition kinetics or the specific mechanism of action (e.g., competitive, non-competitive) of this compound with respect to the aforementioned enzymes. Elucidation of such mechanisms would require dedicated in vitro enzymatic assays which have not been reported for this compound.

Protein Interaction and Modulation Studies

Similar to the enzymatic inhibition studies, specific in vitro research on the interaction of this compound with key cellular proteins like prohibitin and tubulin is not available in the current body of scientific literature.

Ligand-Prohibitin Interactions

Prohibitins (PHB1 and PHB2) are multifunctional proteins involved in various cellular processes, and their interaction with small molecules is an area of therapeutic interest. A structurally distinct fluorinated thiazoline (B8809763) compound, known as fluorizoline, has been identified as a direct binder to prohibitins, inducing apoptosis. nih.gov However, no studies have been published that investigate or confirm a direct binding interaction between this compound and the prohibitin complex.

Tubulin Polymerization Modulation

The modulation of tubulin polymerization is a key mechanism for many anticancer agents. While various heterocyclic compounds, including certain thiazole derivatives, are known to interfere with microtubule dynamics, there is no specific in vitro data demonstrating that this compound acts as a tubulin polymerization inhibitor or promoter. cytoskeleton.commaxanim.com Standard assays that monitor the effect of compounds on tubulin assembly have not been reported for this specific molecule.

Other Relevant Protein-Ligand Binding Investigations (In Vitro)

No other specific in vitro protein-ligand binding investigations for this compound have been found in the public domain. The potential of this compound to interact with other relevant biological targets remains an open area for future research.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data published for the compound “this compound” corresponding to the detailed outline provided in your request.

The search for information regarding its effects on:

Apoptosis induction in cancer cell lines

Inhibition of cell proliferation

Mycobactericidal activity (e.g., against Mycobacterium tuberculosis)

Antiplasmodial activity (e.g., against Plasmodium falciparum)

General antibacterial and antifungal spectrum

did not yield any specific studies or datasets for this particular chemical entity. While research exists for the broader class of 2-aminothiazole derivatives, the explicit instructions to focus solely on "this compound" cannot be fulfilled without the required specific data. Therefore, the generation of a scientifically accurate article adhering strictly to the requested structure is not possible at this time.

Antioxidant Activity Evaluation (In Vitro)

While direct in vitro antioxidant activity studies for the specific compound this compound have not been reported in the reviewed scientific literature, the broader class of thiazole derivatives has been the subject of numerous investigations into their antioxidant potential. These studies provide a foundational understanding of how the thiazole scaffold and its various substitutions can influence antioxidant capacity. The antioxidant properties of these related compounds have been assessed using a variety of standard in vitro assays, which are crucial in determining their ability to scavenge free radicals and mitigate oxidative stress.

The primary mechanisms of antioxidant action involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. Common assays to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. In these tests, the ability of a compound to reduce the stable radical (DPPH or ABTS•+) is measured spectrophotometrically, and the results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals.

Research into various 2-aminothiazole derivatives has demonstrated that the nature and position of substituents on the thiazole ring and any associated phenyl rings play a critical role in their antioxidant activity. For instance, studies on phenolic thiazoles have shown that the presence of hydroxyl (-OH) groups on a phenyl ring attached to the thiazole nucleus can significantly enhance radical scavenging properties. nih.gov This is attributed to the ability of the hydroxyl groups to readily donate a hydrogen atom.

In one study, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized and screened for their in vitro antioxidant properties. researchgate.net The results indicated that several of these compounds exhibited potent antioxidant activity. researchgate.net

Another investigation into (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs revealed that compounds with specific hydroxyphenyl substitutions demonstrated strong antioxidant capacities. mdpi.com For example, compounds bearing 3,4-dihydroxy and 2,4-dihydroxy phenyl groups were effective scavengers of DPPH and ABTS radicals. mdpi.com

The antioxidant potential of novel aminothiazole derivatives with various phenyl substituents has also been explored. mdpi.com Compounds with a 4-fluorophenyl group attached to the thiazole ring showed a high DPPH radical-scavenging ability. mdpi.com

While these findings on related thiazole derivatives are informative, it is crucial to emphasize that the antioxidant potential of this compound remains to be experimentally determined. The presence of the difluorophenyl group at the 5-position of the thiazole ring introduces specific electronic properties that would uniquely influence its antioxidant capacity. Future in vitro studies are necessary to elucidate the specific antioxidant profile of this compound.

Detailed Research Findings on Related Thiazole Derivatives

The following tables summarize the in vitro antioxidant activity of various thiazole derivatives as reported in the scientific literature. It is important to note that these are not the results for this compound but for structurally related compounds.

Table 1: DPPH Radical Scavenging Activity of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs mdpi.com

CompoundSubstitution on β-phenyl ring% DPPH Radical Scavenging at 500 µM
5 4-Hydroxy-3-methoxy62
7 4-Hydroxy-3-ethoxy61
8 3,4-Dihydroxy77
10 2,4-Dihydroxy51
13 4-Hydroxy-3,5-dimethoxy51
14 3,5-Di-tert-butyl-4-hydroxy68
Vitamin C (Positive Control)90

Table 2: Antioxidant Activity of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives nih.gov

CompoundSubstitutionDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)Superoxide Radical Scavenging IC50 (µg/mL)
6a 4-Hydroxy14.936.240.2
6c 4-Methoxy18.240.544.5
6e 4-Hydroxy-3-methoxy15.038.441.3
Ascorbic Acid (Standard)12.530.235.6
BHA (Standard)13.632.838.4

Table 3: DPPH Radical Scavenging Activity of Novel Aminothiazole Derivatives mdpi.com

CompoundSubstitution on Thiazole Ring% DPPH Inhibition
6a 4-Phenyl52.04
6b 4-Fluorophenyl83.63
BHT (Standard)45.14

Advanced Analytical and Research Methodologies

High-Throughput Screening (HTS) Methodologies for Lead Discovery

High-Throughput Screening (HTS) serves as a foundational strategy in drug discovery for identifying promising lead compounds from large chemical libraries. For a compound like 5-(2,3-Difluorophenyl)thiazol-2-amine, HTS assays are designed to rapidly assess its biological activity against specific targets, such as protein kinases, which are often implicated in various diseases. Kinases have become the second most important class of drug targets, making the screening for their inhibitors a significant area of research.

Libraries of 2-aminothiazole (B372263) derivatives are frequently screened for potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. These screens can be target-based, measuring the direct interaction with a purified protein, or phenotypic, assessing the compound's effect on whole cells or organisms. It is noteworthy that the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" in biophysical binding assays, meaning it may show non-specific activity against a range of targets. Therefore, secondary assays and careful validation are crucial to confirm specific bioactivity.

A typical HTS workflow for a kinase inhibitor might involve:

Assay Plate Preparation: Robotic systems dispense the kinase, substrate (like ATP), and the test compound into thousands of wells of a microtiter plate.

Incubation: The reaction is allowed to proceed for a set time.

Detection: A detection reagent is added that produces a signal (e.g., fluorescence, luminescence, absorbance) proportional to kinase activity. A change in signal in the presence of the compound indicates potential inhibition.

Data Analysis: Hits are identified as compounds that produce a signal beyond a certain statistical threshold.

The table below illustrates a hypothetical HTS campaign for a library containing aminothiazole derivatives.

Assay TypeTarget ClassLibrary SizeHit CriteriaPotential Follow-up
Biochemical AssayProtein Kinases>100,000>50% inhibition at 10 µMIC50 determination, selectivity profiling
Cell-based AssayCancer Cell Lines>100,000>50% growth inhibitionApoptosis assays, cell cycle analysis
Phenotypic ScreenAntimicrobial>100,000Zone of inhibition >10 mmMinimum Inhibitory Concentration (MIC) determination

Affinity Chromatography and Proteomic Approaches for Target Identification

Once a bioactive compound like this compound is identified through HTS, the next critical step is to determine its molecular target(s) within the cell. This process, known as target deconvolution, is essential for understanding the mechanism of action.

Affinity chromatography is a classical and powerful technique for target identification. sielc.comd-nb.info The general workflow involves:

Immobilization: The small molecule (the "bait") is chemically linked to a solid support, such as agarose (B213101) beads, creating an affinity matrix. A linker is attached to a position on the molecule that is not essential for its biological activity.

Incubation: The affinity matrix is incubated with a complex protein mixture, such as a cell lysate.

Binding and Washing: Proteins that specifically bind to the immobilized compound are captured, while non-specifically bound proteins are washed away.

Elution: The bound proteins (the "prey") are eluted from the matrix.

Identification: The eluted proteins are identified using techniques like mass spectrometry.

Advanced Proteomic Approaches complement traditional affinity chromatography. Techniques such as Drug Affinity Responsive Target Stability (DARTS) and chemical proteomics offer label-free alternatives for target identification. d-nb.info In chemical proteomics, quantitative mass spectrometry is used to compare protein profiles in the presence and absence of the compound, revealing specific cellular targets. nih.govrsc.org Photoaffinity labeling is another sophisticated method where a photoreactive group is incorporated into the small molecule, allowing for covalent cross-linking to its target upon UV irradiation, facilitating subsequent identification. nih.gov These methods are crucial for understanding both the intended "on-targets" and unintended "off-targets" of a drug candidate. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive confirmation of the chemical structure of this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the amino (-NH₂) protons, the proton on the thiazole (B1198619) ring (H4), and the protons on the difluorophenyl ring. The coupling patterns of the aromatic protons would be complex due to fluorine-proton coupling. The amino protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals would be observed for the carbons of the thiazole ring (C2, C4, and C5) and the difluorophenyl ring. The carbons attached to fluorine atoms would show characteristic splitting (carbon-fluorine coupling).

The following table provides expected chemical shift ranges for the key structural motifs in this compound, based on data from analogous compounds. researchgate.netgoogle.com

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H-NH₂ (amino)5.0 - 7.5Broad Singlet
¹HC4-H (thiazole)6.5 - 7.5Singlet
¹HAr-H (difluorophenyl)7.0 - 8.0Multiplet
¹³CC2 (thiazole, C-NH₂)165 - 170Singlet
¹³CC4 (thiazole, C-H)100 - 115Singlet
¹³CC5 (thiazole, C-Ar)130 - 145Singlet
¹³CAr-C (difluorophenyl)110 - 160Multiplets (due to C-F coupling)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. researchgate.net The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. Characteristic fragmentation patterns for 2-aminothiazole derivatives often involve the cleavage of the thiazole ring and loss of substituents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. sielc.com

C=N stretching: An absorption in the 1600-1650 cm⁻¹ region from the thiazole ring. sielc.com

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ range. sielc.com

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds on the phenyl ring.

C-S stretching: A weaker absorption around 600-800 cm⁻¹, characteristic of the thiazole ring. sielc.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of pharmaceutical compounds. nih.gov A reversed-phase HPLC method, typically using a C18 column, is often employed for aminothiazole derivatives. d-nb.infogoogle.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with formic acid or orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. d-nb.infogoogle.com The compound is detected using a UV detector, often at a wavelength around 254 nm or 272 nm. nih.govgoogle.com A validated HPLC method can quantify the purity to greater than 95%, which is a standard requirement for compounds used in biological testing. nih.gov

Column Chromatography: For the initial purification of the synthesized compound on a larger scale, silica (B1680970) gel column chromatography is frequently used. excli.de A solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and a non-polar solvent like petroleum ether or hexane, is used to elute the compound from the silica gel, separating it from starting materials and by-products. excli.de

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. The separation principle is similar to column chromatography, and the spots on the TLC plate are visualized under UV light.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.